5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone is a nitrogen-containing heterocyclic compound that belongs to the class of pyrimidines. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at non-adjacent positions. This specific compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
This compound can be synthesized through various chemical reactions involving pyrimidine derivatives and nitro groups. Its synthesis and characterization have been documented in several scientific publications, highlighting its structural properties and reactivity.
5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone is classified as a nitropyrimidine. It is characterized by the presence of a nitro group (-NO₂) and a dihydropyrimidinone structure, which contributes to its unique chemical properties.
The synthesis of 5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone can be achieved through several methods:
The synthesis typically requires careful control of temperature and pH to optimize yield and purity. Reagents such as acetic anhydride or phosphorous oxychloride may be employed to enhance reaction efficiency.
5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the nitro group and the electron-rich nature of the phenyl rings, which can stabilize intermediates during reactions.
The mechanism of action for 5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone in biological systems typically involves:
Studies have indicated that similar compounds exhibit significant activity against various pathogens, suggesting that this compound may have therapeutic potential.
5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone has various scientific uses:
Pyrimidinone derivatives constitute a privileged scaffold in medicinal chemistry due to their structural resemblance to nucleic acid bases and versatile bioactivity profiles. The discovery of the Biginelli reaction in 1893 provided a robust one-pot synthetic route for dihydropyrimidinones (DHPMs), enabling systematic exploration of their pharmacological potential [5]. Early interest focused on cardiovascular applications, exemplified by monastrol’s identification as a kinesin Eg5 inhibitor in 1999, which validated DHPMs as kinase-targeting agents [3] [5]. Subsequent research revealed their broad therapeutic relevance, including antimalarial hybrids against Plasmodium falciparum [2], antitumor agents targeting EGFR and HDAC enzymes [6], and antibacterial compounds disrupting cell wall synthesis [3]. The 5-nitro-4,6-diphenyl-DHPM variant emerged as a structurally distinct chemotype, with its electron-withdrawing nitro group and lipophilic diphenyl substituents enhancing target engagement in enzyme inhibition assays [1] [4].
Table 1: Key Identifiers of 5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone
Property | Value |
---|---|
CAS Registry Number | 112369-33-2 (or 37673-85-1) |
Molecular Formula | C₁₆H₁₃N₃O₃ |
IUPAC Name | 5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone |
Alternative Identifiers | CHEMBL383052, DTXSID10339393 |
Synonyms | 2-Oxo-5-nitro-4,6-diphenyl-1,2,3,4-tetrahydropyrimidine; 5-Nitro-4,6-diphenyl-3,4-dihydropyrimidin-2(1H)-one |
The pharmacological profile of 5-nitro-4,6-diphenyl-DHPM stems from synergistic electronic and steric effects:
Table 2: Bioactivity Linked to 5-Nitro-4,6-diphenyl-DHPM Structural Features
Structural Element | Bioactivity Implication |
---|---|
C5-Nitro Group | Enhances electron deficiency; promotes interactions with NADPH in oxidoreductases [2] |
C4/C6-Diphenyl Motif | Facilitates π-π stacking in hydrophobic enzyme pockets (e.g., ATP sites of PfPKG kinase) [2] |
Semi-saturated C3-C4 Bond | Improves metabolic stability vs. fully aromatic pyrimidines [3] |
Tautomerizable C2=O/NH | Enables H-bond networks with residues like Asp/Tyr in proteases [9] |
Dihydropyrimidinones (DHPMs) serve as conformationally flexible bioisosteres for pyrimidine nucleotides. Their non-aromatic character reduces metabolic oxidation compared to pyrimidines, prolonging in vivo half-lives [3] [5]. The saturated C3-C4 bond allows puckering transitions from half-chair to sofa-like conformers, enabling adaptation to diverse enzyme topologies [5]. This flexibility is exploited in:
Synthetic Accessibility: The Biginelli reaction enables single-step assembly from benzaldehyde derivatives, aryl β-ketoesters, and nitrourea. Microwave-assisted modifications achieve >85% yields [5], as illustrated below for 5-nitro-4,6-diphenyl-DHPM synthesis:
Figure 1: Synthesis via Biginelli CondensationBenzaldehyde + Ethyl benzoylacetate + Nitrourea → [HCl/EtOH, Δ] → 5-Nitro-4,6-diphenyl-DHPM
This synthetic efficiency, combined with tunable C4 chirality and diverse C5 substituents (NO₂, CN, alkyl), establishes DHPMs as "molecular Lego" for rational drug design [5] [6].
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3